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molecular formula C7H5ClINO2 B1589364 5-Chloro-1-iodo-2-methyl-3-nitrobenzene CAS No. 294190-16-2

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Cat. No. B1589364
M. Wt: 297.48 g/mol
InChI Key: MNRZNGSAWDQNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495587B1

Procedure details

Sodium iodate (158 g, 0.800 mol, 0.4 eq.) was added portionwise, under nitrogen atmosphere, to an ice-cooled mixture of 4-chloro-2-nitrotoluene (343 g, 2.00 mol), iodine (204 g, 0.800 mol, 0.4 eq.) and conc. sulfuric acid (1960 g, 20.0 mol, 10 eq.) and the resulting mixture was stirred at a temperature of 5° C. to 10° C. for 6 hours. Water (2 L) was added dropwise thereto with stirring in an ice-water bath, and the mixture was extracted with toluene (2.5 L). The combined organic layer was treated with aqueous 10% sodium thiosulfate solution, washed with water (1 L×2) and aqueous sat. sodium hydrogencarbonate solution (1 L×2) successively, dried over sodium sulfate and concentrated to give crude A-1 (548 g, purity 62%) as a yellow oil. This product was used in the following reaction without further purification.
Quantity
158 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 g
Type
reactant
Reaction Step Two
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
1960 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I([O-])(=O)=O.[Na+].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1.[I:17]I.S(=O)(=O)(O)O>O>[I:17][C:11]1[CH:12]=[C:7]([Cl:6])[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[C:10]=1[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
I(=O)(=O)[O-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
343 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
204 g
Type
reactant
Smiles
II
Name
Quantity
1960 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at a temperature of 5° C. to 10° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
with stirring in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene (2.5 L)
ADDITION
Type
ADDITION
Details
The combined organic layer was treated with aqueous 10% sodium thiosulfate solution
WASH
Type
WASH
Details
washed with water (1 L×2) and aqueous sat. sodium hydrogencarbonate solution (1 L×2) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude A-1 (548 g, purity 62%) as a yellow oil
CUSTOM
Type
CUSTOM
Details
This product was used in the following reaction without further purification

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
IC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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